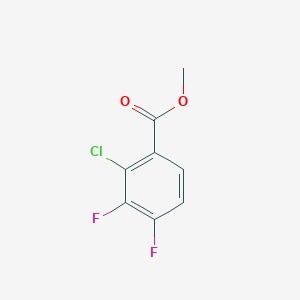

Methyl 2-chloro-3,4-difluorobenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-chloro-3,4-difluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClF2O2/c1-13-8(12)4-2-3-5(10)7(11)6(4)9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIEYNXFWROGHMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=C(C=C1)F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClF2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00856428 | |

| Record name | Methyl 2-chloro-3,4-difluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00856428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261562-52-0 | |

| Record name | Methyl 2-chloro-3,4-difluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00856428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Strategic Importance of Fluorinated Benzoid Scaffolds

An In-depth Technical Guide to the Synthesis of Methyl 2-chloro-3,4-difluorobenzoate

This compound (CAS No. 1261562-52-0) is a highly functionalized aromatic compound that serves as a critical building block in modern synthetic chemistry.[1] Its strategic importance is primarily rooted in the unique physicochemical properties imparted by its fluorine and chlorine substituents. The introduction of fluorine atoms into organic molecules can significantly alter properties such as lipophilicity, metabolic stability, and binding affinity, making it a favored strategy in the design of agrochemicals and active pharmaceutical ingredients (APIs).[2] This guide, intended for researchers and drug development professionals, provides a detailed exploration of the prevalent synthetic pathways to this versatile intermediate, focusing on the underlying chemical principles, detailed experimental protocols, and comparative analysis of methodologies.

Part 1: Synthesis of the Carboxylic Acid Intermediate: 2-Chloro-3,4-difluorobenzoic Acid

The most common and logical approach to synthesizing the target ester is through the esterification of its corresponding carboxylic acid, 2-chloro-3,4-difluorobenzoic acid. Therefore, the efficient synthesis of this acid is the foundational challenge. Two primary strategies are discussed: a pathway commencing from 3,4-difluoroaniline via a Sandmeyer reaction and an alternative route starting from 1,2-difluorobenzene.

Pathway A: Diazotization and Sandmeyer Reaction from 3,4-Difluoroaniline

This classic and reliable pathway leverages the transformation of an aromatic amine into a versatile diazonium salt, which can then be substituted. The Sandmeyer reaction, which uses copper(I) salts as catalysts, is a powerful method for introducing halides or other functional groups onto an aromatic ring.[3][4]

Mechanism Insight: The reaction proceeds via a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[3][4] A single electron is transferred from the copper(I) catalyst to the diazonium salt, which then expels nitrogen gas to form an aryl radical. This radical subsequently abstracts a chlorine atom from a copper(II) chloride species, regenerating the copper(I) catalyst and forming the desired aryl chloride.[5][6]

Logical Workflow Diagram: Pathway A

Caption: Synthesis of 2-chloro-3,4-difluorobenzoic acid via Sandmeyer reaction.

Pathway B: Electrophilic Aromatic Substitution of 1,2-Difluorobenzene

An alternative approach begins with the more readily available 1,2-difluorobenzene. This pathway involves a sequence of electrophilic aromatic substitution reactions to introduce the necessary chloro and acyl groups, followed by oxidation. A similar multi-step synthesis has been successfully employed for the preparation of 2-chloro-4,5-difluorobenzoic acid.[7]

Causality Behind Experimental Choices:

-

Chlorination: The initial chlorination of 1,2-difluorobenzene is directed by the ortho, para-directing nature of the fluorine atoms. The use of a Lewis acid catalyst like FeCl₃ polarizes the Cl-Cl bond, generating a potent electrophile.

-

Friedel-Crafts Acylation: The subsequent acylation introduces an acetyl group, which serves as a precursor to the carboxylic acid. Aluminum chloride (AlCl₃) is the standard Lewis acid catalyst for this transformation. The position of acylation is governed by the combined directing effects of the existing substituents.

-

Oxidation: The methyl ketone is then oxidized to the carboxylic acid using a strong oxidizing agent like sodium hypochlorite (NaOCl) in a haloform reaction. This is a classic and high-yielding method for converting methyl ketones to carboxylic acids.

Logical Workflow Diagram: Pathway B

Caption: Synthesis of 2-chloro-3,4-difluorobenzoic acid from 1,2-difluorobenzene.

Part 2: Esterification to this compound

With the precursor acid in hand, the final step is a straightforward esterification. Several reliable methods exist, with the choice often depending on scale, required purity, and available reagents.

Method 1: Acid-Catalyzed Fischer Esterification

This is the most fundamental esterification method, involving the reaction of the carboxylic acid with an excess of methanol under strong acid catalysis (typically H₂SO₄ or HCl). The reaction is reversible, and the equilibrium is driven towards the product by using a large excess of the alcohol.

Method 2: Acyl Chloride Formation followed by Alcoholysis

For a more rapid and irreversible reaction, the carboxylic acid is first converted to a more reactive acyl chloride. This is commonly achieved using thionyl chloride (SOCl₂) or oxalyl chloride. The intermediate acyl chloride is then reacted with methanol to yield the final ester.

Mechanism Insight: The use of thionyl chloride often involves a catalytic amount of N,N-dimethylformamide (DMF). DMF reacts with SOCl₂ to form the Vilsmeier reagent, [(CH₃)₂N=CHCl]Cl, which is the true catalytic species that activates the carboxylic acid.[8] This method is highly efficient and proceeds under mild conditions. A similar protocol using thionyl chloride and methanol has been reported for the synthesis of related esters.[9]

Comparative Summary of Esterification Methods

| Method | Reagents | Catalyst | Temperature | Advantages | Disadvantages |

| Fischer Esterification | Methanol (excess) | H₂SO₄ (conc.) | Reflux | Inexpensive reagents, simple procedure. | Reversible reaction, requires excess alcohol, may not be suitable for sensitive substrates. |

| Acyl Chloride Route | 1. SOCl₂ or (COCl)₂2. Methanol, Base (e.g., Pyridine) | DMF (catalytic) | Room Temp to Reflux | Irreversible, high yield, fast reaction. | Generates corrosive HCl gas, requires handling of reactive chlorinating agents.[8][9] |

Experimental Protocol: Acyl Chloride Route

This protocol is a representative procedure adapted from established methods for similar substrates.[8][9]

-

Acyl Chloride Formation:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chloro-3,4-difluorobenzoic acid (1.0 eq).

-

Add thionyl chloride (SOCl₂) (2.0-3.0 eq) and a catalytic amount of DMF (2-3 drops).

-

Heat the mixture to reflux (approx. 80 °C) for 2-3 hours. The reaction can be monitored by the cessation of HCl gas evolution.

-

After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The crude 2-chloro-3,4-difluorobenzoyl chloride is typically used in the next step without further purification.

-

-

Esterification:

-

Cool the flask containing the crude acyl chloride in an ice bath.

-

Slowly add anhydrous methanol (5.0-10.0 eq) dropwise with stirring. The reaction is exothermic.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Quench the reaction by slowly pouring the mixture into ice-cold water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) (3x).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure to yield the crude this compound.

-

Purify the product by vacuum distillation or column chromatography on silica gel as needed.

-

Logical Workflow Diagram: Esterification

Caption: Two-step esterification via an acyl chloride intermediate.

Conclusion

The synthesis of this compound is most efficiently achieved through a two-stage process: the initial construction of the 2-chloro-3,4-difluorobenzoic acid core, followed by its esterification. While multiple routes to the acid precursor exist, pathways involving Sandmeyer reactions or sequential electrophilic substitutions on a difluorobenzene scaffold are both viable and scalable. The final esterification is reliably performed by converting the acid to its acyl chloride, which provides a high-yielding and irreversible pathway to the desired product. The choice of a specific route will ultimately depend on factors such as starting material availability, cost, and the scale of the synthesis.

References

Sources

- 1. 1261562-52-0 | this compound - Moldb [moldb.com]

- 2. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 4. lscollege.ac.in [lscollege.ac.in]

- 5. jk-sci.com [jk-sci.com]

- 6. byjus.com [byjus.com]

- 7. tandfonline.com [tandfonline.com]

- 8. prepchem.com [prepchem.com]

- 9. METHYL 3,4-DIFLUOROBENZOATE synthesis - chemicalbook [chemicalbook.com]

Physicochemical properties of Methyl 2-chloro-3,4-difluorobenzoate

An In-Depth Technical Guide to the Physicochemical Properties of Methyl 2-chloro-3,4-difluorobenzoate

Introduction

In the landscape of modern drug discovery and materials science, fluorinated organic molecules serve as indispensable building blocks. The strategic introduction of fluorine atoms into a molecular scaffold can profoundly modulate key properties, including metabolic stability, binding affinity, lipophilicity, and pKa.[1] this compound is a halogenated aromatic ester that presents a unique combination of reactive sites and electronic characteristics. Its structure, featuring an electron-withdrawing chloro group and two fluoro substituents on the benzene ring, makes it a valuable intermediate for the synthesis of complex chemical entities, particularly active pharmaceutical ingredients (APIs).[2]

This guide provides a comprehensive technical overview of the core physicochemical properties of this compound. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple recitation of data. It delves into the causality behind analytical method selection, provides actionable experimental protocols, and situates the compound's properties within the practical context of synthetic and medicinal chemistry.

Chemical Identity and Molecular Structure

Unambiguous identification is the cornerstone of all chemical research. The fundamental identifiers for this compound are summarized below.

| Identifier | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 1261562-52-0 | [3] |

| Molecular Formula | C₈H₅ClF₂O₂ | [3] |

| Molecular Weight | 206.57 g/mol | [3] |

| Canonical SMILES | COC(=O)C1=C(C(=C(C=C1)F)F)Cl | - |

graph ChemicalStructure { layout=neato; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];// Define nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C_ester [label="C"]; O_double [label="O"]; O_single [label="O"]; C_methyl [label="CH₃"]; Cl [label="Cl", fontcolor="#34A853"]; F3 [label="F", fontcolor="#EA4335"]; F4 [label="F", fontcolor="#EA4335"];

// Position nodes C1 [pos="0,1.2!"]; C2 [pos="-1.04,0.6!"]; C3 [pos="-1.04,-0.6!"]; C4 [pos="0,-1.2!"]; C5 [pos="1.04,-0.6!"]; C6 [pos="1.04,0.6!"]; C_ester [pos="2.08,1.2!"]; O_double [pos="2.08,2.2!"]; O_single [pos="3.12,0.6!"]; C_methyl [pos="4.16,1.2!"]; Cl [pos="-2.08,1.2!"]; F3 [pos="-2.08,-1.2!"]; F4 [pos="0,-2.2!"];

// Define edges for bonds edge [len=1.5]; C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Aromatic ring double bonds C1 -- C2 [style=double]; C3 -- C4 [style=double]; C5 -- C6 [style=double];

// Substituents C1 -- C6; C6 -- C_ester; C_ester -- O_double [style=double]; C_ester -- O_single; O_single -- C_methyl; C2 -- Cl; C3 -- F3; C4 -- F4; }

Caption: 2D Structure of this compound.

Core Physicochemical Properties

The bulk properties of a compound dictate its behavior in both storage and reaction environments. While specific experimental data for this compound is not widely published, we can infer likely characteristics based on its structure and data from close analogs.

| Property | Value / Expected Value | Significance in a Research Context |

| Physical State | Colorless liquid or low-melting solid | Affects handling, weighing, and dispensing procedures. |

| Melting Point | Not available in searched literature | Critical for assessing purity and for purification by recrystallization. |

| Boiling Point | Not available in searched literature | Essential for purification via distillation and for defining safe reaction temperatures. |

| Solubility | Expected: Soluble in common organic solvents (DCM, Ether, Acetone, EtOAc); Poorly soluble in water. | Dictates choice of reaction solvents, and purification techniques like liquid-liquid extraction and chromatography. |

| Calculated LogP | 2.40 (for isomer)[4] | Indicates moderate lipophilicity, a key parameter in drug design for membrane permeability and target engagement. |

| Topological Polar Surface Area (TPSA) | 26.3 Ų (for isomer)[4] | Predicts transport properties such as intestinal absorption and blood-brain barrier penetration. |

Spectroscopic & Analytical Characterization: A Practical Guide

Spectroscopic analysis is non-negotiable for verifying the identity, structure, and purity of a chemical substance. Here, we outline the expected spectral characteristics and provide standardized protocols for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for the unambiguous determination of molecular structure in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is required for full characterization.

Expected Spectral Features:

-

¹H NMR:

-

A singlet integrating to 3 protons around δ 3.9-4.0 ppm, corresponding to the methyl ester (-OCH₃) group.

-

Two aromatic protons appearing as complex multiplets in the δ 7.0-8.0 ppm region. The coupling to each other and to the adjacent fluorine atoms (H-F coupling) will result in intricate splitting patterns.

-

-

¹³C NMR:

-

Approximately 8 distinct signals. The ester carbonyl carbon (C=O) will be downfield (>160 ppm). The methyl carbon will be around 50-55 ppm. The six aromatic carbons will show complex splitting due to C-F coupling.

-

-

¹⁹F NMR:

-

Two distinct signals, each appearing as a doublet of doublets (or more complex multiplet) due to F-F and F-H coupling, confirming the presence and distinct chemical environments of the two fluorine atoms.

-

-

Sample Preparation: Accurately weigh 5-10 mg of the compound into a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃). The choice of deuterated chloroform is standard for its ability to dissolve a wide range of organic compounds and provide a convenient lock signal.[5]

-

Homogenization: Cap the tube and invert several times to ensure the sample is fully dissolved and the solution is homogeneous.

-

Data Acquisition: Place the sample in the NMR spectrometer. Acquire standard ¹H, ¹³C{¹H}, and ¹⁹F spectra. For detailed structural confirmation, 2D experiments like COSY (H-H correlation) and HSQC/HMBC (H-C correlation) are recommended.

-

Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transform, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

Caption: Standard workflow for NMR sample preparation and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups within a molecule.[6] The vibrations of specific bonds correspond to absorptions at characteristic frequencies.

Expected Characteristic Absorptions:

-

~1730 cm⁻¹ (strong, sharp): C=O stretch of the ester functional group. This is often the most prominent peak in the spectrum.

-

~1250-1300 cm⁻¹ (strong): C-O stretch of the ester.

-

~1100-1200 cm⁻¹ (strong): C-F stretches of the aromatic fluorides.

-

~1450-1600 cm⁻¹: C=C stretching vibrations within the aromatic ring.

-

~700-800 cm⁻¹: C-Cl stretch.

-

Instrument Preparation: Ensure the ATR (Attenuated Total Reflectance) crystal or salt plates (NaCl/KBr) of the FTIR spectrometer are clean. Run a background spectrum.

-

Sample Application: If the sample is a liquid, place one small drop directly onto the ATR crystal or between two salt plates to create a thin film.

-

Data Acquisition: Place the sample holder in the spectrometer and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Analysis: Label the major peaks and compare their wavenumbers to established correlation tables to confirm the presence of the expected functional groups.[7]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern.

Expected Mass Spectrum Features:

-

Molecular Ion (M⁺): A cluster of peaks corresponding to the intact molecule. Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the molecular ion will appear as two peaks: M⁺ at m/z 206 and M+2 at m/z 208, with a characteristic intensity ratio of approximately 3:1. This isotopic signature is a powerful diagnostic tool for confirming the presence of a single chlorine atom.

-

Key Fragments: Expect to see a fragment corresponding to the loss of the methoxy group (-OCH₃, 31 Da) leading to a peak at m/z 175/177. Another common fragment is the loss of the entire ester group.

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as ethyl acetate or dichloromethane.

-

Method Setup: Set up a GC method with an appropriate column (e.g., a nonpolar DB-5 or HP-5 column) and temperature program. The program should start at a low temperature (~50 °C) and ramp up to a higher temperature (~250 °C) to ensure elution of the compound.

-

Injection: Inject a small volume (e.g., 1 µL) of the prepared solution into the GC-MS instrument.

-

Data Analysis: Analyze the resulting total ion chromatogram (TIC) to determine the retention time of the compound. Examine the mass spectrum corresponding to that peak to identify the molecular ion cluster and characteristic fragments.

Caption: General workflow for purity and identity analysis by GC-MS.

Synthesis and Reactivity Context

Understanding the synthesis of this compound provides context for potential impurities and its utility as a chemical intermediate. A common and straightforward method for its preparation is the Fischer esterification of the corresponding carboxylic acid.

Plausible Synthetic Route: 2-chloro-3,4-difluorobenzoic acid is treated with methanol in the presence of a catalytic amount of a strong acid (such as sulfuric acid, H₂SO₄) and heated to drive the reaction to completion.[8]

The reactivity of this molecule is governed by its functional groups:

-

Ester Group: Can be hydrolyzed under acidic or basic conditions to return to the carboxylic acid. It can also undergo transesterification or be reduced to the corresponding benzyl alcohol.

-

Aromatic Ring: The electron-withdrawing groups (Cl, F, CO₂Me) deactivate the ring towards electrophilic aromatic substitution but activate it for nucleophilic aromatic substitution (SₙAr), potentially allowing for the displacement of one of the fluorine atoms with a suitable nucleophile under specific conditions.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling is paramount to ensure safety. While a specific, verified Safety Data Sheet (SDS) for this exact compound should always be consulted, general precautions based on structurally similar halogenated aromatics apply.[9][10]

-

Handling:

-

Use only in a well-ventilated area, preferably within a certified chemical fume hood.[11]

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[10][11]

-

Avoid breathing vapors or mists.[9]

-

Wash hands thoroughly after handling.[9]

-

-

Storage:

-

Disposal:

-

Dispose of contents and container in accordance with local, regional, and national regulations, typically via an approved waste disposal plant.[9]

-

Conclusion

This compound is a specialized chemical building block whose value is derived from its unique pattern of halogen substitution. Its physicochemical properties, characterized by moderate lipophilicity and multiple reactive handles, make it an attractive starting material for creating novel molecules in pharmaceutical and agrochemical research. A thorough understanding and application of the analytical methodologies outlined in this guide—NMR, IR, and MS—are critical for ensuring the quality and integrity of this compound in any research and development endeavor, ultimately enabling the synthesis of next-generation chemical entities.

References

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 2,4-difluorobenzoate. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

NIST. (n.d.). Benzoic acid, 2-chloro-, methyl ester. Retrieved from [Link]

-

NIST. (n.d.). Methyl 2,6-difluorobenzoate. Retrieved from [Link]

-

Hu, J., et al. (2014). Recent Advances in the Synthetic Application of Difluorocarbene. Synthesis, 46(12), 1517-1534. Retrieved from [Link]

-

Gillis, E. P., et al. (2020). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. Journal of Medicinal Chemistry, 63(13), 6645-6663. Retrieved from [Link]

-

AOBChem USA. (n.d.). Methyl 3-chloro-2,4-difluorobenzoate. Retrieved from [Link]

-

LibreTexts Chemistry. (n.d.). Infrared (IR) Spectroscopy. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of methyl 2-hydroxybenzoate. Retrieved from [Link]

-

Wang, F., et al. (2022). C−F bond activation enables synthesis of aryl difluoromethyl bicyclopentanes as benzophenone-type bioisosteres. Nature Communications, 13(1), 633. Retrieved from [Link]

Sources

- 1. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. 1261562-52-0 | this compound - Moldb [moldb.com]

- 4. chemscene.com [chemscene.com]

- 5. rsc.org [rsc.org]

- 6. 29.6 Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 7. infrared spectrum of methyl 2-hydroxybenzoate C8H8O3 prominent wavenumbers cm-1 detecting ester phenol functional groups present finger print for identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. METHYL 3,4-DIFLUOROBENZOATE synthesis - chemicalbook [chemicalbook.com]

- 9. fishersci.com [fishersci.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-Depth Technical Guide to Methyl 2-chloro-3,4-difluorobenzoate: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-chloro-3,4-difluorobenzoate is a halogenated aromatic ester of significant interest in the fields of medicinal chemistry and materials science. Its unique substitution pattern, featuring a chlorine atom and two fluorine atoms on the benzene ring, imparts distinct electronic and lipophilic properties that make it a valuable building block for the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of this compound, covering its identifiers, physicochemical properties, synthesis, and potential applications.

Core Identifiers and Physicochemical Properties

A precise understanding of a compound's identifiers and properties is fundamental for its effective use in research and development.

| Identifier | Value | Source |

| CAS Number | 1261562-52-0 | [1][2] |

| Molecular Formula | C₈H₅ClF₂O₂ | [1] |

| Molecular Weight | 206.57 g/mol | [1] |

| IUPAC Name | This compound | N/A |

| Synonyms | Benzoic acid, 2-chloro-3,4-difluoro-, methyl ester | N/A |

While specific experimental data for the physicochemical properties of this compound are not extensively reported in public literature, estimations based on its structure and data from similar compounds suggest it is a liquid or low-melting solid at room temperature, with limited solubility in water and good solubility in common organic solvents.

Synthesis and Chemical Logic

The primary route to this compound involves a two-step process: the synthesis of its precursor, 2-chloro-3,4-difluorobenzoic acid, followed by its esterification.

Part 1: Synthesis of 2-chloro-3,4-difluorobenzoic Acid (CAS: 150444-93-2)

The synthesis of the carboxylic acid precursor is a critical step that dictates the overall efficiency and purity of the final product. Several synthetic strategies have been reported for analogous compounds, with the choice of method often depending on the availability of starting materials and the desired scale of production. A common approach involves the oxidation of a substituted toluene.

Conceptual Workflow for the Synthesis of 2-chloro-3,4-difluorobenzoic Acid

Caption: Oxidation of 2-chloro-3,4-difluorotoluene to its corresponding benzoic acid.

Experimental Protocol: Oxidation of 2-chloro-4-fluorotoluene (Illustrative for similar compounds) [3]

This protocol, while for a related compound, illustrates the general principles of toluene oxidation.

-

Reaction Setup: In a suitable reactor (e.g., a 1.5 L tantalum steel autoclave), add 2-chloro-4-fluorotoluene (0.393 mol), glacial acetic acid (240 mL), and catalysts such as Co(OAc)₂·4H₂O (1.20 mmol) and Mn(OAc)₂·4H₂O (1.22 mmol).[3]

-

Initiation: Add tert-butyl hydroperoxide (4.10 mmol) and 48% HBr (600 mg).[3]

-

Oxidation: Heat the mixture to 130-160°C under an oxygen pressure of 300 psi for 3 hours.[3]

-

Workup: After cooling, pour the reaction mixture into ice water (250 mL). The solid precipitate is collected by suction filtration.[3]

-

Purification: Wash the solid with water and dry it in a vacuum oven at 60°C to yield the desired carboxylic acid.[3]

Note: The choice of oxidant and reaction conditions is critical. Strong oxidants like potassium permanganate can also be effective but may require more stringent control of reaction parameters to avoid over-oxidation.

Part 2: Esterification to this compound

The conversion of the carboxylic acid to its methyl ester is typically achieved through Fischer esterification, a well-established and reliable method.

Conceptual Workflow for Fischer Esterification

Caption: Fischer esterification of 2-chloro-3,4-difluorobenzoic acid.

Experimental Protocol: Fischer Esterification (General Procedure) [4]

-

Reaction Setup: Dissolve 2-chloro-3,4-difluorobenzoic acid in an excess of methanol, which serves as both a reactant and the solvent.

-

Catalyst Addition: Slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid, to the mixture with stirring.

-

Reaction: Heat the mixture to reflux and maintain it at this temperature until the reaction is complete, as monitored by techniques like Thin Layer Chromatography (TLC).

-

Workup: After cooling, neutralize the excess acid with a mild base, such as a saturated solution of sodium bicarbonate.

-

Extraction: Extract the product into an organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with brine, dry it over an anhydrous drying agent (e.g., sodium sulfate), and remove the solvent under reduced pressure to obtain the crude ester. Further purification can be achieved by distillation or column chromatography.

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl ester protons (around 3.9 ppm) and complex multiplets in the aromatic region (7.0-8.0 ppm) due to the protons on the benzene ring, with coupling to the adjacent fluorine atoms.

-

¹³C NMR: The carbon NMR spectrum will display a signal for the methyl carbon (around 52 ppm), the ester carbonyl carbon (around 165 ppm), and multiple signals in the aromatic region, with their chemical shifts and splitting patterns influenced by the attached chlorine and fluorine atoms.

-

IR Spectroscopy: The infrared spectrum will be characterized by a strong carbonyl (C=O) stretching band of the ester group (around 1720-1740 cm⁻¹), C-O stretching bands, and absorption bands corresponding to the C-Cl and C-F bonds, as well as aromatic C-H and C=C stretching vibrations.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns, including the loss of the methoxy group (-OCH₃) and the carbonyl group (-CO). The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be evident in the molecular ion and chlorine-containing fragment peaks.

Applications in Drug Discovery and Chemical Synthesis

Halogenated benzoic acids and their esters are crucial intermediates in the synthesis of a wide range of pharmaceuticals and agrochemicals.[3][6] The presence of chlorine and fluorine atoms can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties.

-

Modulation of Physicochemical Properties: The chloro and fluoro substituents increase lipophilicity, which can enhance membrane permeability and bioavailability. They also alter the electronic nature of the aromatic ring, which can affect metabolic stability and binding affinity to biological targets.

-

Building Block for Heterocyclic Synthesis: this compound can serve as a starting material for the synthesis of various heterocyclic systems, which are common scaffolds in drug molecules. The ester group can be readily hydrolyzed or converted to other functional groups, while the halogen atoms provide sites for cross-coupling reactions.

-

Precursor for Bioactive Molecules: This compound is a potential precursor for the synthesis of novel antibacterial agents, such as quinolone derivatives, and other classes of therapeutic agents where the specific substitution pattern is desired to optimize biological activity.[7]

Safety and Handling

As with all chemicals, proper safety precautions should be taken when handling this compound. While a specific safety data sheet (SDS) for this compound is not widely available, data for structurally similar compounds, such as Methyl 2,4-difluorobenzoate, indicate that it may be harmful if swallowed, cause skin irritation, and cause serious eye damage.[8] It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

This compound is a valuable, albeit not widely documented, chemical intermediate with significant potential in synthetic and medicinal chemistry. Its synthesis, rooted in established organic reactions, provides access to a unique substitution pattern on the benzene ring. The anticipated impact of its halogen substituents on molecular properties makes it an attractive building block for the design and synthesis of novel bioactive compounds. Further research into its specific properties and applications is warranted to fully exploit its potential in the development of new pharmaceuticals and functional materials.

References

- Zhang, J., et al. (2016). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research, 40(5), 277-279.

-

ResearchGate. (PDF) An Efficient Synthesis of 2,4-Dichloro-3,5-Difluorobenzoic Acid. [Link]

-

OperaChem. Fischer Esterification-Typical Procedures. [Link]

- Google Patents.

-

MDPI. Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. [Link]

-

PubChem. Methyl 2,4-Difluorobenzoate. [Link]

-

PubMed. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

Sources

- 1. 1261562-52-0 | this compound - Moldb [moldb.com]

- 2. guidechem.com [guidechem.com]

- 3. Page loading... [wap.guidechem.com]

- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 5. 1261562-52-0|this compound|BLD Pharm [bldpharm.com]

- 6. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to Methyl 2-chloro-3,4-difluorobenzoate: Sourcing, Qualification, and Application

Abstract

Methyl 2-chloro-3,4-difluorobenzoate (CAS No. 1261562-52-0) is a strategically functionalized aromatic compound increasingly utilized as a building block in medicinal chemistry and materials science. The specific arrangement of chloro and difluoro substituents on the benzoate core offers multiple reaction sites and modulates the electronic properties of the molecule, making it a valuable intermediate for the synthesis of complex target structures. This guide provides an in-depth analysis of its commercial availability, outlines a robust framework for supplier qualification, details essential analytical verification protocols, and explores its applications in modern drug discovery.

Introduction: The Molecular Profile

This compound is a halogenated aromatic ester. Its utility in synthesis stems from the distinct reactivity conferred by its substituents. The fluorine atoms enhance metabolic stability and modulate the acidity of adjacent protons, while the chlorine atom provides a versatile handle for cross-coupling reactions. The methyl ester group can be readily hydrolyzed or converted to other functional groups.

Chemical Profile:

-

IUPAC Name: this compound

-

CAS Number: 1261562-52-0[1]

-

Molecular Formula: C₈H₅ClF₂O₂[1]

-

Molecular Weight: 206.57 g/mol [1]

-

Structure:

Commercial Availability and Supplier Landscape

The commercial availability of this compound is primarily concentrated within catalogs of specialized chemical suppliers that focus on providing building blocks for research and development. It is crucial for researchers to distinguish this specific isomer from more common related compounds, such as Methyl 2,4-difluorobenzoate or Methyl 3,5-difluorobenzoate, by always verifying the CAS number.

| Supplier | Typical Purity | Notes |

| Moldb | 95+% | Listed as a research chemical within their Fluorinated Building Blocks category.[1] |

| ChemScene | ≥98% | Provides the compound for research and further manufacturing use.[2] |

| Aaronchem | N/A | Lists the product with its specific CAS and catalog numbers.[3] |

Disclaimer: This list is not exhaustive and is intended for illustrative purposes. Availability and stock levels are subject to change. Always contact suppliers directly for current information.

Procurement Strategy: A Framework for Supplier Qualification and Quality Verification

Sourcing a chemical intermediate is not merely a transaction but the foundational step of a successful research campaign. A rigorous qualification process ensures reproducibility and prevents costly delays. The causality behind this workflow is to establish trust in the material's identity, purity, and consistency before committing to extensive experimentation.

Supplier Qualification Workflow

The following workflow provides a systematic approach to selecting and validating a supplier for a critical building block like this compound.

Caption: Logical workflow for qualifying a chemical supplier.

Essential Specifications and Analytical Verification

The Certificate of Analysis (CoA) is the primary document stating the quality of a specific batch. However, independent verification is a cornerstone of good scientific practice.

| Parameter | Typical Specification | Purpose |

| Appearance | White to off-white solid or powder | Initial visual check for gross contamination. |

| Purity (HPLC/GC) | ≥ 97.0% | Quantifies the amount of the desired compound relative to impurities. |

| Identity (¹H NMR) | Conforms to structure | Confirms the chemical structure and proton environment. |

| Identity (Mass Spec) | Conforms to molecular weight | Confirms the molecular weight of the compound. |

Protocol: Purity Verification by High-Performance Liquid Chromatography (HPLC)

Objective: To confirm the purity of a supplied sample of this compound against the supplier's CoA.

1. Materials & Reagents:

-

This compound sample

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade, 18 MΩ·cm)

-

Formic Acid (optional, for mobile phase modification)

-

C18 Reverse-Phase HPLC Column (e.g., 4.6 x 150 mm, 5 µm)

2. Standard Preparation:

-

Accurately weigh ~10 mg of the compound into a 10 mL volumetric flask.

-

Dissolve and dilute to the mark with a 50:50 mixture of Acetonitrile and Water to create a 1 mg/mL stock solution.

-

Further dilute this stock solution to a working concentration of ~0.1 mg/mL for injection.

3. Chromatographic Conditions (Example Method):

-

Mobile Phase A: Water + 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid

-

Gradient: Start at 60% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: 254 nm

-

Injection Volume: 5 µL

4. Analysis:

-

Inject the prepared sample.

-

Integrate the resulting chromatogram. The purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

-

Trustworthiness Check: The result should be within an acceptable margin (e.g., ± 2%) of the purity value stated on the CoA. Significant deviations warrant further investigation and communication with the supplier.

Applications in Drug Discovery & Synthesis

Fluorinated organic compounds are of immense interest in drug development. The incorporation of fluorine can significantly alter a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and bioavailability.[4] this compound serves as a versatile scaffold for introducing these desirable features.

The strategic placement of its functional groups allows for sequential and site-selective modifications. For instance, the chlorine atom is a prime site for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to build carbon-carbon or carbon-heteroatom bonds, while the ester can be manipulated to extend the molecular framework.

Synthetic Utility Pathway

The diagram below illustrates a potential synthetic application where this compound acts as a key intermediate.

Caption: Representative synthetic pathway using the title compound.

This synthetic versatility makes the compound a valuable starting point for creating libraries of novel compounds for screening in drug discovery programs.[5] The difluoromethyl (-CF2H) group, which can be seen as a related motif, is particularly fascinating as it can act as a bioisostere for hydroxyl or thiol groups, offering unique hydrogen bonding capabilities.[4]

Conclusion

This compound is a high-value chemical intermediate for advanced scientific research. While its commercial availability is more specialized than that of simpler analogs, a systematic approach to sourcing and quality verification can ensure a reliable supply for research and development pipelines. Its well-defined reactive sites make it an enabling tool for medicinal chemists aiming to leverage the unique benefits of fluorine substitution in the design of next-generation therapeutics.

References

-

Moldb. 1261562-52-0 | this compound.[Link]

-

M. Ben-David, S. Rozen. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. National Institutes of Health (NIH). [Link]

Sources

- 1. 1261562-52-0 | this compound - Moldb [moldb.com]

- 2. chemscene.com [chemscene.com]

- 3. 1261846-02-9 | MFCD18417405 | Methyl 2-chloro-3,5-difluorobenzoate [aaronchem.com]

- 4. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Molecular Structure and Conformation of Methyl 2-chloro-3,4-difluorobenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed exploration of the molecular structure and conformational landscape of Methyl 2-chloro-3,4-difluorobenzoate, a halogenated aromatic ester of interest in medicinal chemistry and materials science. While direct experimental data for this specific molecule is limited, this document synthesizes information from its synthetic precursor, 2-chloro-3,4-difluorobenzoic acid, and established principles of conformational analysis of substituted benzoates. By integrating theoretical modeling approaches and analogous experimental findings, this guide offers valuable insights into the molecule's geometric parameters, rotational barriers, and stable conformations, which are critical for understanding its chemical reactivity, intermolecular interactions, and potential biological activity.

Introduction

This compound is a polysubstituted aromatic compound with potential applications in the design of novel pharmaceuticals and functional materials. The presence of multiple halogen substituents (chlorine and fluorine) on the benzene ring, combined with the methyl ester group, creates a unique electronic and steric environment that dictates its three-dimensional structure and, consequently, its physicochemical properties. Understanding the preferred spatial arrangement of the ester group relative to the substituted phenyl ring is paramount for predicting its interaction with biological targets or its packing in a crystal lattice.

This guide will delve into the key structural features of this compound, leveraging computational chemistry as a powerful tool to elucidate its conformational preferences in the absence of extensive empirical data.

Molecular Structure and Synthesis

The foundational structure of this compound is derived from its corresponding carboxylic acid, 2-chloro-3,4-difluorobenzoic acid (CAS Number: 150444-93-2)[1][2]. The synthesis of the methyl ester is typically achieved through a standard esterification reaction of the carboxylic acid with methanol, often catalyzed by a strong acid.

Table 1: Key Molecular Identifiers

| Identifier | Value |

| Chemical Name | This compound |

| Molecular Formula | C₈H₅ClF₂O₂ |

| Parent Acid | 2-chloro-3,4-difluorobenzoic acid |

| Parent Acid CAS No. | 150444-93-2[1][2] |

Predicted Geometric Parameters

Based on analogies with structurally similar halogenated benzoic acids and their esters, the bond lengths and angles of this compound can be predicted. The benzene ring is expected to be largely planar, with minor deviations due to the steric and electronic effects of the substituents. The C-Cl and C-F bond lengths will be in the typical range for aromatic halides. The geometry of the methyl ester group will be a critical determinant of the overall molecular conformation.

Conformational Analysis

The conformational flexibility of this compound primarily arises from the rotation around the single bond connecting the carbonyl carbon of the ester group to the aromatic ring (the C₁-C₇ bond). This rotation determines the dihedral angle between the plane of the ester group and the plane of the phenyl ring.

For substituted benzoic acids and their esters, two primary conformations are generally considered: a planar conformation, where the carbonyl group is coplanar with the benzene ring, and a non-planar conformation, where the ester group is twisted out of the plane of the ring[3]. The planarity is favored by π-electron delocalization between the aromatic ring and the carbonyl group. However, steric hindrance between the ortho-substituent (the chlorine atom in this case) and the ester group can lead to a non-planar arrangement being the more stable conformation[3].

Rotational Isomers

The rotation around the C₁-C₇ bond can lead to different rotational isomers (rotamers). The relative energies of these rotamers are influenced by a delicate balance of steric repulsion and electronic interactions. In the case of this compound, the presence of the ortho-chloro substituent is expected to introduce significant steric strain, likely forcing the methyl ester group to adopt a non-planar conformation to minimize this repulsion.

Diagram 1: Key Rotational Degree of Freedom

Caption: A typical DFT-based workflow for determining stable molecular conformations.

Spectroscopic Properties (Predicted)

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR chemical shifts can be predicted using DFT calculations. The chemical shifts of the aromatic protons and carbons would be sensitive to the electron-withdrawing effects of the halogen substituents and the orientation of the ester group.

Vibrational Spectroscopy (IR and Raman)

Predicted IR and Raman spectra can aid in the identification and characterization of the molecule. Key vibrational modes would include the C=O stretching of the ester group, C-Cl and C-F stretching vibrations, and various aromatic ring vibrations.

Conclusion

The molecular structure and conformational preferences of this compound are dictated by a complex interplay of steric and electronic effects arising from its polysubstituted aromatic ring and the methyl ester group. While experimental data is scarce, this technical guide has outlined a robust, scientifically-grounded approach to understanding its structure through computational modeling, drawing upon the known chemistry of its synthetic precursor and related analogs. The insights provided herein are crucial for researchers and scientists working on the development of new molecules in the fields of medicinal chemistry and materials science, where a deep understanding of molecular conformation is essential for predicting function and reactivity.

References

-

F.J.J. de F. Pinheiro, et al. (2018). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. Molecules, 23(11), 2949. Available at: [Link]

-

PubChem. (n.d.). Methyl 2,4-difluorobenzoate. National Center for Biotechnology Information. Retrieved from [Link]

-

O'Hagan, D. (2015). A computational study of vicinal fluorination in 2,3-difluorobutane: implications for conformational control in alkane chains. Physical Chemistry Chemical Physics, 17(5), 3491-3499. Available at: [Link]

-

AOBChem USA. (n.d.). Methyl 3-chloro-2,4-difluorobenzoate. Retrieved from [Link]

-

Karabacak, M., Cinar, Z., & Cinar, M. (2011). Structural and spectroscopic characterization of 2,3-difluorobenzoic acid and 2,4-difluorobenzoic acid with experimental techniques and quantum chemical calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 79(5), 1511-1519. Available at: [Link]

-

O'Hagan, D. (2015). A Computational Study of Vicinal Fluorination in 2,3-Difluorobutane: Implications for Conformational Control in Alkane Chains. Physical Chemistry Chemical Physics, 17(5), 3491-3499. Available at: [Link]

-

de Oliveira, B. G., et al. (2020). Theoretical and Experimental Spectroscopic Study on 2-Chloro-3-(substitutedphenylamino)-1,4-naphthoquinone Derivatives. Journal of the Brazilian Chemical Society, 31(1), 134-144. Available at: [Link]

-

Cappelli, C., Bronco, S., & Monti, S. (2005). Computational study of conformational and chiroptical properties of (2R,3S,4R)-(+)-3,3',4,4',7-flavanpentol. Chirality, 17(9), 577-589. Available at: [Link]

-

Göen, T., et al. (2022). 2,6-Difluorosubstituted benzoylurea compounds – Determination of 2,6-difluorobenzoic acid in urine by GC-MS. The MAK-Collection for Occupational Health and Safety, 7(1), 1-16. Available at: [Link]

-

Evangelisti, L. (2023). Conformational landscapes of symmetrically fluorine-substituted benzoic acids II: Calculations and measurements for the rotation. ScholarWorks @ UTRGV. Available at: [Link]

-

PubChem. (n.d.). 2-Chloro-4-fluorobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Safety and handling information for Methyl 2-chloro-3,4-difluorobenzoate

An In-Depth Technical Guide to the Safe Handling of Methyl 2-chloro-3,4-difluorobenzoate

Introduction: As a key intermediate in the synthesis of complex pharmaceutical and agrochemical compounds, this compound (CAS No. 1261562-52-0) is increasingly utilized in research and development settings.[1] However, comprehensive, peer-reviewed safety and handling data for this specific molecule are not extensively published. This guide addresses this critical information gap by synthesizing available data for the target compound with established safety protocols for structurally analogous chemicals, such as other halogenated benzoate esters.[2][3][4][5][6][7] This approach, rooted in the principles of chemical similarity and precautionary risk management, provides a robust framework for ensuring the safety of researchers, scientists, and drug development professionals. The protocols and recommendations herein are designed to be self-validating, emphasizing causality and empowering laboratory personnel to handle this compound with the highest degree of safety and scientific integrity.

Section 1: Compound Identification and Physicochemical Properties

A foundational aspect of safe handling is a thorough understanding of the compound's identity and physical characteristics. These properties influence storage conditions, potential hazards (e.g., flammability), and appropriate emergency responses.

| Property | Value | Source |

| Chemical Name | This compound | [1] |

| CAS Number | 1261562-52-0 | [1] |

| Molecular Formula | C₈H₅ClF₂O₂ | [1][4] |

| Molecular Weight | 206.57 g/mol | [1][4] |

| Appearance | Assumed to be a colorless liquid, based on analogs. | [2] |

| Boiling Point | Data not available. Analog (Methyl 2,4-difluorobenzoate): 128-129 °C. | [2] |

| Density | Data not available. Analog (Methyl 2,4-difluorobenzoate): 1.384 g/mL at 25 °C. | [2] |

| Flash Point | Data not available. Analog (Methyl 2,4-difluorobenzoate): 82 °C (closed cup). | [2] |

Note: Due to the limited specific data for this compound, properties of the close structural analog Methyl 2,4-difluorobenzoate are provided for guidance.

Section 2: Hazard Identification and Classification

Based on the Globally Harmonized System (GHS) classifications of closely related analogs, this compound should be handled as a hazardous substance. The following table consolidates the potential hazards identified from various safety data sheets of similar compounds.

| Hazard Class | GHS Classification | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[8][9][10] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[8][10] |

| Serious Eye Damage/Irritation | Category 1 / 2A | H318: Causes serious eye damage.[8][10] / H319: Causes serious eye irritation.[9] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory Tract Irritation) | H335: May cause respiratory irritation.[8][9][10] |

| Reproductive Toxicity | Category 2 (Suspected) | H361: Suspected of damaging fertility or the unborn child.[11][12] |

| Flammability | Combustible Liquid | H227: Combustible liquid.[12] |

Precautionary Statements (Consolidated):

It is imperative to adhere to the following precautionary measures:

-

Prevention: P201, P202, P210, P261, P264, P270, P271, P280.[2][3][8][9][11][12] This includes obtaining special instructions before use, keeping away from heat and open flames, avoiding breathing vapors, washing hands and skin thoroughly after handling, not eating, drinking or smoking when using the product, using only in well-ventilated areas, and wearing protective gloves, clothing, eye, and face protection.[2][3][8][9][11][12]

-

Response: P301+P312, P302+P352, P304+P340, P305+P351+P338, P308+P313, P310.[3][8][11] In case of exposure, call a POISON CENTER or doctor if you feel unwell, wash skin with plenty of water, move the person to fresh air, rinse eyes cautiously with water for several minutes (removing contact lenses if possible), and seek medical advice if exposed or concerned.[3][8][11]

-

Storage: P403+P233, P405.[2][3][8] Store in a well-ventilated place, keeping the container tightly closed and locked up.[2][3][8]

-

Disposal: P501.[8][11][13] Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[8][11][13]

Section 3: Risk Assessment and Engineering Controls

A proactive approach to safety begins with a thorough risk assessment before any experimental work is initiated. The causality is simple: understanding the risks allows for the implementation of specific controls to mitigate them.

Core Principle: All handling of this compound must be performed under the assumption that it is harmful via inhalation, ingestion, and skin/eye contact.

Primary Engineering Control: The single most effective control is the mandatory use of a certified chemical fume hood. This protects the user from inhaling potentially harmful vapors and contains any accidental spills. The fume hood's exhaust ventilation is critical for maintaining a safe breathing zone.[9][14]

Caption: Risk assessment workflow for handling hazardous chemicals.

Section 4: Handling and Storage Protocols

Adherence to a strict, validated protocol is essential for minimizing exposure and preventing accidents.

Step-by-Step Handling Protocol:

-

Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate height. Clear the workspace of any unnecessary items.

-

Don PPE: Put on all required Personal Protective Equipment (see Section 5) before opening the primary container.

-

Dispensing: Perform all transfers and weighing of the material inside the fume hood. Use appropriate tools (e.g., glass pipettes, spatulas) to avoid contamination. Keep the container sealed when not in use.[8]

-

Post-Handling: After use, securely seal the container. Wipe down the work surface within the fume hood with an appropriate solvent.

-

Decontamination: Wash hands and any exposed skin thoroughly with soap and water after completing the work and removing gloves.[8][9] Do not eat, drink, or smoke in the laboratory area.[2][8][13]

Storage Requirements:

-

Location: Store in a cool, dry, and well-ventilated area away from incompatible materials.[2][8] The storage area should be secured and accessible only to authorized personnel.[11]

-

Container: Keep the container tightly closed and properly labeled.[2][8] Containers should be checked for leaks and damage regularly.[8]

-

Incompatible Materials: Avoid strong oxidizing agents.[2] The ester functionality may be susceptible to hydrolysis under strongly acidic or basic conditions.

Section 5: Personal Protective Equipment (PPE)

PPE is the last line of defense and must be selected to provide a complete barrier against the identified hazards.

-

Eye/Face Protection: Chemical safety goggles are mandatory.[9] If there is a splash hazard, a face shield should be worn in addition to goggles.[9]

-

Skin Protection: A standard laboratory coat is required. For significant quantities or tasks with a higher splash risk, a chemically resistant apron or suit should be used.[8][9]

-

Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene) must be worn.[9] Gloves should be inspected for tears or holes before each use and disposed of properly after handling the chemical.[9]

-

Respiratory Protection: When working within a certified chemical fume hood, additional respiratory protection is typically not required. However, if engineering controls are not available or during a large spill, a full-face respirator with appropriate cartridges (e.g., type ABEK for organic vapors and gases) must be used.[2]

Caption: PPE selection based on exposure route mitigation.

Section 6: Emergency Procedures

Rapid and correct response to an emergency can significantly reduce injury and damage. All personnel must be familiar with these procedures.

First-Aid Measures:

-

General Advice: In all cases of exposure, consult a physician and show them the Safety Data Sheet for the compound or a similar analog.[2][9]

-

If Inhaled: Move the person to fresh air immediately.[2][3][15] If breathing is difficult, provide oxygen. If breathing has stopped, perform artificial respiration.[3][15] Seek immediate medical attention.[15]

-

In Case of Skin Contact: Immediately remove all contaminated clothing.[11][12] Wash the affected area with soap and plenty of water for at least 15 minutes.[2][15] Seek medical attention if irritation develops or persists.[8]

-

In Case of Eye Contact: Immediately rinse the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][9][15] Remove contact lenses if present and easy to do.[2][3][8] Seek immediate medical attention from an ophthalmologist.[11][12]

-

If Swallowed: Do NOT induce vomiting.[2] Rinse the mouth with water.[2][8][13] Never give anything by mouth to an unconscious person.[2][9] Call a POISON CENTER or doctor immediately.[8][11][13]

Spill Response Protocol:

-

Evacuate: Alert personnel in the immediate area and evacuate if necessary.

-

Ventilate: Ensure the area is well-ventilated (fume hood).

-

Control: Remove all sources of ignition.[2]

-

Contain: Use a non-combustible absorbent material like sand, earth, or vermiculite to contain the spill.[2][8] Do not let the product enter drains.[2][11]

-

Collect: Carefully collect the absorbed material into a suitable, labeled container for disposal.[2][8]

-

Decontaminate: Clean the spill area thoroughly.

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2][3][9]

-

Specific Hazards: Under fire conditions, hazardous decomposition products can form, including carbon oxides and hydrogen fluoride/chloride.[2] Vapors may be heavier than air and can form explosive mixtures with air if heated intensely.[11]

-

Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[3][9]

Caption: General workflow for emergency response procedures.

Section 7: Waste Disposal

Chemical waste must be managed responsibly to prevent environmental contamination and ensure regulatory compliance.

-

Procedure: All waste containing this compound, including absorbent materials from spills and empty containers, must be treated as hazardous waste.

-

Collection: Collect surplus and non-recyclable solutions in a designated, labeled, and sealed container.[2] Do not mix with other waste streams unless compatibility is confirmed.[2][11]

-

Disposal: Arrange for disposal through a licensed professional waste disposal service.[2] Disposal must be in accordance with all applicable federal, state, and local environmental regulations.[11][13] Uncleaned containers should be handled as if they contain the product itself.[2][11]

Section 8: Toxicological and Ecological Information

While specific toxicological data for this compound is scarce, the hazard classifications from its analogs suggest that its chemical, physical, and toxicological properties have not been fully investigated.[2][11] Long-term exposure effects are not well-documented, and it should be handled with the assumption that chronic exposure could be harmful.[8] Discharge into the environment must be avoided as the ecological impact is unknown.[3][11]

Conclusion

The safe handling of this compound is predicated on a conservative and informed approach. By adopting the comprehensive hazard information from its structural analogs and rigorously applying the engineering controls, personal protective equipment protocols, and emergency procedures outlined in this guide, researchers can effectively mitigate risks. The core principles of causality—understanding hazards to implement specific controls—and self-validation—adhering to proven protocols—are paramount to ensuring a safe laboratory environment for the advancement of science.

References

-

Safety Data Sheet - Methyl 3-(2,6-difluorophenylsulfonamido)-2-fluorobenzoate. Angene Chemical. [Link]

-

First Aid Procedures for Chemical Hazards. NIOSH - CDC. [Link]

-

Safety data sheet - Methyl benzoate. CPAchem. [Link]

-

Methyl 2,4-Difluorobenzoate Laboratory Chemical Safety Summary. PubChem. [Link]

-

Personal Protective Equipment (PPE). CHEMM. [Link]

-

Chemical Compatibility Chart. Unknown Source. [Link]

-

Chemical Compatibility Database. Cole-Parmer. [Link]

-

Chemical Compatibility Chart. Sterlitech Corporation. [Link]

- Preparation method of 2-chloro-3-alkoxymethyl-4-methylsulfonylbenzoic acid.

Sources

- 1. 1261562-52-0 | this compound - Moldb [moldb.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. chemscene.com [chemscene.com]

- 5. chemscene.com [chemscene.com]

- 6. 85953-29-3 CAS MSDS (Methyl 2-chloro-4-fluorobenzoate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. angenechemical.com [angenechemical.com]

- 10. Methyl 2,4-Difluorobenzoate | C8H6F2O2 | CID 2782897 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. merckmillipore.com [merckmillipore.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. fr.cpachem.com [fr.cpachem.com]

- 14. static.cymitquimica.com [static.cymitquimica.com]

- 15. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

Reactivity profile of Methyl 2-chloro-3,4-difluorobenzoate

An In-depth Technical Guide to the Reactivity Profile of Methyl 2-chloro-3,4-difluorobenzoate

For the attention of researchers, scientists, and professionals in drug development, this guide provides a detailed exploration of the chemical reactivity of this compound. As a key intermediate in the synthesis of complex organic molecules, a thorough understanding of its reaction profile is essential for its effective application. This document moves beyond simple procedural outlines to explain the underlying principles governing its reactivity, offering insights into experimental design and optimization.

Introduction to a Versatile Synthetic Building Block

This compound (CAS No: 1261562-52-0) is a polysubstituted aromatic ester.[1] Its structure is characterized by a benzene ring bearing multiple electron-withdrawing substituents: a chlorine atom, two fluorine atoms, and a methyl ester group. This electronic arrangement renders the aromatic ring electron-deficient, which is the cornerstone of its reactivity. This compound is a valuable precursor in the synthesis of pharmaceuticals, particularly in the development of quinolone-based antimicrobial agents.[2] This guide will dissect its primary modes of reactivity, focusing on nucleophilic aromatic substitution (SNAr) and transformations of the ester moiety.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 1261562-52-0[1] |

| Molecular Formula | C₈H₅ClF₂O₂[1][3] |

| Molecular Weight | 206.57 g/mol [1] |

| Appearance | Typically a liquid or low-melting solid |

| Purity | Commercially available in purities of 95%+[1] |

The Core Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The most significant aspect of this compound's chemical behavior is its susceptibility to nucleophilic aromatic substitution (SNAr). Unlike electron-rich aromatic rings that favor electrophilic substitution, the cumulative electron-withdrawing effect of the fluoro, chloro, and carboxylate groups makes the ring electrophilic and thus prone to attack by nucleophiles.

Mechanistic Principles

The SNAr reaction proceeds via a two-step addition-elimination mechanism.[4][5]

-

Addition of the Nucleophile: A nucleophile attacks the carbon atom bearing a leaving group, breaking the aromaticity of the ring and forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[6]

-

Elimination of the Leaving Group: The aromaticity is restored by the expulsion of a halide ion (the leaving group).

The presence of electron-withdrawing groups, especially at positions ortho and para to the leaving group, is crucial as they stabilize the negative charge of the Meisenheimer complex through resonance, thereby lowering the activation energy of the reaction.[4][7]

Caption: Generalized mechanism of Nucleophilic Aromatic Substitution (SNAr).

Regioselectivity and Leaving Group Tendency

In this compound, the potential leaving groups are the halides at positions C2 (Cl), C3 (F), and C4 (F).

-

Activation: The ester group at C1 and the fluorine at C3 activate the chlorine at C2 for substitution. The ester at C1 and the chlorine at C2 activate the fluorine at C4.

-

Leaving Group Ability: In SNAr reactions, the rate-determining step is often the initial nucleophilic attack.[8] Consequently, the most electronegative halogen, fluorine, creates a more electrophilic carbon center, accelerating the attack. This can make fluorine a better leaving group than chlorine in this context, which is contrary to leaving group trends in SN1/SN2 reactions.[7][8] The substitution can therefore occur competitively at either the C2 (Cl) or C4 (F) position, with the specific outcome often depending on the nucleophile and reaction conditions.

Experimental Protocol: Amination via SNAr

This protocol describes a representative SNAr reaction using an amine as the nucleophile.

Objective: To synthesize Methyl 2-(alkylamino)-3,4-difluorobenzoate.

Materials:

-

This compound

-

Alkylamine (e.g., propylamine) (2.2 equivalents)

-

Potassium Carbonate (K₂CO₃) (2.0 equivalents)

-

Acetonitrile (CH₃CN) or Dimethyl Sulfoxide (DMSO)

-

Ethyl acetate, brine, anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of this compound (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).

-

Add the alkylamine (2.2 eq) to the suspension. The excess amine and base are used to drive the reaction to completion and neutralize the HCl formed.

-

Heat the reaction mixture to 80°C and stir for 12-24 hours, monitoring progress by TLC or LC-MS.

-

Upon completion, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by silica gel column chromatography to yield the desired substituted product.

Reactivity of the Ester Functional Group

The methyl ester group at the C1 position undergoes typical ester transformations, providing another handle for synthetic diversification.

Alkaline Hydrolysis (Saponification)

The ester can be readily hydrolyzed to the corresponding carboxylic acid, 2-chloro-3,4-difluorobenzoic acid, under basic conditions. This is a crucial step if the carboxylic acid functionality is required for subsequent reactions, such as amide bond formation.

Sources

- 1. 1261562-52-0 | this compound - Moldb [moldb.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. aobchem.com [aobchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. m.youtube.com [m.youtube.com]

The Strategic deployment of Methyl 2-chloro-3,4-difluorobenzoate in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: The Growing Prominence of Fluorinated Scaffolds

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of medicinal chemistry. The unique physicochemical properties imparted by fluorine—such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity—have led to a surge in the development of fluorinated pharmaceuticals.[1][2] Within this context, polysubstituted aromatic rings serve as versatile building blocks for a diverse array of therapeutic agents. Methyl 2-chloro-3,4-difluorobenzoate, with its distinct substitution pattern, emerges as a highly valuable, yet underexplored, intermediate for the synthesis of complex, biologically active molecules. This guide provides a comprehensive overview of the potential applications of this compound, focusing on its reactivity and strategic use in the synthesis of kinase inhibitors, a class of drugs at the forefront of targeted cancer therapy.

Physicochemical Properties and Reactivity Profile

This compound is a halogenated aromatic ester with the molecular formula C₈H₅ClF₂O₂ and a molecular weight of 206.57 g/mol . Its structure presents several key features that dictate its reactivity and utility as a synthetic intermediate.

| Property | Value |

| Molecular Formula | C₈H₅ClF₂O₂ |

| Molecular Weight | 206.57 g/mol |

| CAS Number | 1261562-52-0 |

| Appearance | Off-white to light yellow solid |

| Boiling Point | Approx. 245-250 °C |

| Solubility | Soluble in most organic solvents (e.g., THF, DMF, DMSO) |

The reactivity of this compound is primarily governed by the interplay of its substituents on the benzene ring. The electron-withdrawing nature of the two fluorine atoms and the methyl ester group activates the ring towards nucleophilic aromatic substitution (SNAr). The chlorine atom at the 2-position is the most likely site for nucleophilic attack due to the combined activating effects of the ortho and para fluorine and ester groups.

Caption: Key reactive sites of this compound.

Core Synthetic Transformations and Mechanistic Considerations

The strategic value of this compound lies in its capacity to undergo a range of chemical transformations, allowing for the introduction of diverse functionalities.

Nucleophilic Aromatic Substitution (SNAr)

The most prominent reaction pathway for this molecule is the SNAr reaction at the C2 position. The presence of electron-withdrawing groups ortho and para to the chlorine atom facilitates the attack of nucleophiles, proceeding through a Meisenheimer complex intermediate.

Workflow for a Typical SNAr Reaction:

Caption: Generalized workflow for SNAr reactions.

Experimental Protocol: Synthesis of Methyl 2-(alkylamino)-3,4-difluorobenzoate

-

Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.5 M), add the desired primary or secondary amine (1.2 eq) and potassium carbonate (2.0 eq).

-

Reaction Conditions: Stir the reaction mixture at 100 °C under an inert atmosphere (e.g., nitrogen or argon) for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired Methyl 2-(alkylamino)-3,4-difluorobenzoate.

Causality Behind Experimental Choices:

-

Solvent: A polar aprotic solvent like DMF or DMSO is chosen to solubilize the reactants and facilitate the formation of the charged Meisenheimer intermediate.

-

Base: An inorganic base such as potassium carbonate is used to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

-

Temperature: Elevated temperatures are typically required to overcome the activation energy for the SNAr reaction.

Ester Hydrolysis and Amidation

The methyl ester functionality can be readily converted to a carboxylic acid or an amide, providing another handle for molecular diversification.

Experimental Protocol: Hydrolysis to 2-chloro-3,4-difluorobenzoic acid

-

Reaction Setup: Dissolve this compound (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (3:1).

-

Reaction Conditions: Add lithium hydroxide (2.0 eq) and stir the mixture at room temperature for 2-4 hours.

-

Workup: Acidify the reaction mixture with 1 M HCl to pH 2-3. Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

-

Isolation: Concentrate the organic layer under reduced pressure to yield the carboxylic acid, which can often be used in the next step without further purification.

Application in the Synthesis of Kinase Inhibitors: A Case Study